Technical Guide to the Physicochemical Properties of 2-Bromo-5-nitroaniline
Technical Guide to the Physicochemical Properties of 2-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-nitroaniline (CAS No: 10403-47-1). The information herein is intended to support research, development, and quality control activities by providing key data points, experimental methodologies, and a visual representation of a common synthetic pathway.
Core Physicochemical Data
2-Bromo-5-nitroaniline is a yellow crystalline solid primarily utilized as an intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom and a nitro group on an aniline (B41778) backbone, dictates its physical and chemical behavior. A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 217.02 g/mol | [2][4][5][6][7] |
| Melting Point | 137-142 °C | [2][3][8][9] |
| Boiling Point | 334.5 ± 22.0 °C at 760 mmHg | [2][8] |
| Density | 1.8 ± 0.1 g/cm³ | [1][2][8] |
| Appearance | Yellow to yellow-green or yellow-brown powder, crystals, or needles. | [1][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][5][8] |
| Vapor Pressure | 0.000127 mmHg at 25 °C | [8] |
| Flash Point | 156.1 °C | [8] |
| Refractive Index | 1.669 | [8] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 2-Bromo-5-nitroaniline.
-
Infrared (IR) Spectrum: Conforms to the characteristic peaks expected for its functional groups.[3] Data is available from sources such as the NIST WebBook and PubChem.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectrum: Both ¹H NMR and ¹³C NMR spectral data are available and can be found in databases like ChemicalBook and PubChem.[4][11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, providing information on the fragmentation pattern of the molecule.[6]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.[12] A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[12]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 2-Bromo-5-nitroaniline sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[15]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[14]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 120 °C).[13]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).[12][16]
-
-
Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a second measurement to confirm the result.[13]
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of 2-Bromo-5-nitroaniline in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Graduated cylinder or pipettes
-
Vortex mixer (optional)
-
Water, ethanol, acetone
Procedure:
-
Solvent Addition: Place approximately 25 mg of 2-Bromo-5-nitroaniline into a clean, dry test tube.[17]
-
Initial Solvent: Add 0.75 mL of the desired solvent (e.g., water) to the test tube in small portions.[17]
-
Dissolution: After each addition, shake or vortex the tube vigorously for at least 30 seconds to facilitate dissolution.[17][18] Observe if the solid dissolves completely.
-
Observation & Classification:
-
Soluble: If the entire solid dissolves, the compound is classified as soluble in that solvent under these conditions.
-
Slightly Soluble: If a portion of the solid dissolves but some remains undissolved, it is classified as slightly soluble.
-
Insoluble: If no significant amount of the solid dissolves, it is classified as insoluble.
-
-
Repeat with Other Solvents: Repeat the procedure using different solvents, such as ethanol and acetone, to determine its solubility profile in common organic solvents.
Synthetic Workflow Visualization
2-Bromo-5-nitroaniline can be synthesized through a multi-step process starting from bromobenzene. The following diagram illustrates a representative synthetic pathway, highlighting the key transformations and intermediate compounds. This process involves nitration, reduction, and amination steps.[19]
References
- 1. 2-Bromo-5-nitroaniline CAS:10403-47-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 2. 2-Bromo-5-nitroaniline | CAS#:10403-47-1 | Chemsrc [chemsrc.com]
- 3. 334860050 [thermofisher.com]
- 4. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 7. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 8. 2-Bromo-5-nitroaniline CAS 10403-47-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 2-Bromo-5-nitroaniline | 10403-47-1 [chemicalbook.com]
- 10. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 11. 2-Bromo-5-nitroaniline(10403-47-1) 1H NMR spectrum [chemicalbook.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. westlab.com [westlab.com]
- 16. pennwest.edu [pennwest.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
